

A Comparative Analysis of the Reactivity of Cisand Trans-2-Butene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of **cis-2-butene** and trans-2-butene, focusing on key electrophilic addition reactions: hydrogenation, halogenation, and epoxidation. The inherent differences in the spatial arrangement of the methyl groups in these geometric isomers lead to distinct thermodynamic stabilities and, consequently, different reaction kinetics and stereochemical outcomes. This analysis is supported by experimental data to provide a clear understanding of their comparative reactivity.

Executive Summary

In general, **cis-2-butene** is more reactive than trans-2-butene towards electrophilic addition reactions. This is primarily attributed to the higher ground-state energy of the cis isomer due to steric strain between the two methyl groups on the same side of the double bond. The trans isomer, with its methyl groups on opposite sides, is sterically less hindered and therefore more stable. Experimental data, particularly heats of hydrogenation, quantitatively support this stability difference.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the reactivity of cis- and trans-2-butene.

Table 1: Thermodynamics of Hydrogenation



Isomer	Heat of Hydrogenation (ΔH°hydrog) (kJ/mol)	Heat of Hydrogenation (ΔH°hydrog) (kcal/mol)	Relative Stability
cis-2-Butene	-119[1][2][3]	-28.3[1][3]	Less Stable
trans-2-Butene	-115[1][2][3]	-27.4[1][3]	More Stable

The more negative heat of hydrogenation for **cis-2-butene** indicates that it releases more energy upon conversion to butane, confirming its higher initial energy state compared to the trans isomer.[1][2][3] The energy difference is approximately 4 kJ/mol.[1][3]

Table 2: Kinetics of Gas-Phase Epoxidation with Peroxyl Radicals

Isomer	Activation Energy (Ea) (kJ/mol)
cis-2-Butene	22.9 ± 3.8
trans-2-Butene	24.6 ± 3.8

Data for the reaction with acetylperoxyl radical (CH₃C(O)O₂•) at 373 K.

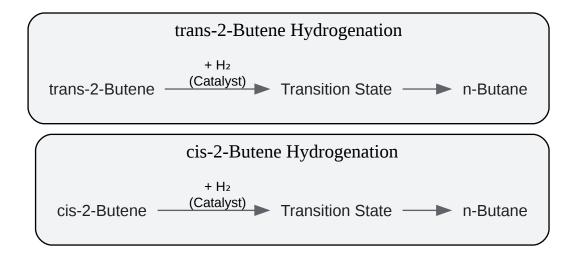
The lower activation energy for the epoxidation of **cis-2-butene** suggests a faster reaction rate compared to trans-2-butene under these conditions.

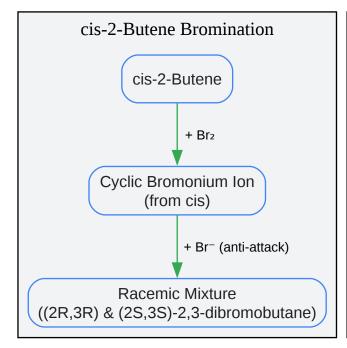
Reaction-Specific Reactivity Analysis Catalytic Hydrogenation

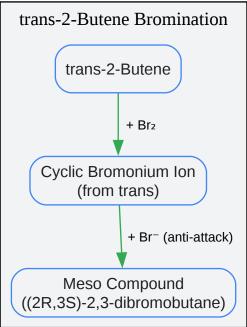
Catalytic hydrogenation of alkenes is a syn-addition reaction, where both hydrogen atoms add to the same face of the double bond. Both cis- and trans-2-butene yield the same product, n-butane, upon hydrogenation.

The higher reactivity of **cis-2-butene** in hydrogenation is a direct consequence of its lower stability.[4][5][6] Since it starts at a higher energy level, the activation energy required to reach the transition state is lower than that for the more stable trans isomer, leading to a faster reaction rate.

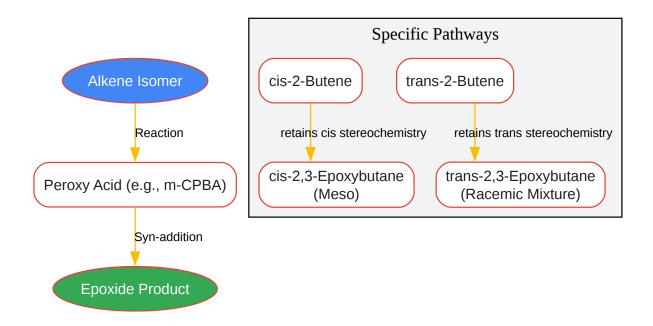












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